molecular formula C7H11ClF3NO2 B8135392 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B8135392
M. Wt: 233.61 g/mol
InChI Key: JQUIGFFYASTHLV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group and a hydrochloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid as the starting material.

  • Trifluoromethylation: The piperidine ring is subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethylating agents.

  • Hydrochloride Formation: The resulting trifluoromethylated piperidine-4-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and pH to ensure product purity and yield.

  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The piperidine ring can be reduced to form derivatives with different functional groups.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid; conditions include acidic or neutral environments.

  • Reduction: Reagents like lithium aluminum hydride; conditions typically involve anhydrous solvents.

  • Substitution: Nucleophiles such as alkyl halides; conditions may vary depending on the specific reaction.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Formed from the reduction of the piperidine ring.

  • Substituted Compounds: Resulting from nucleophilic substitution reactions involving the trifluoromethyl group.

Scientific Research Applications

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the role of trifluoromethyl groups in biological systems.

  • Medicine: It is investigated for potential therapeutic applications, including its use as a precursor for pharmaceuticals.

  • Industry: The compound is employed in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group can influence the binding affinity of the compound to various receptors and enzymes.

  • Pathways: The compound may modulate biochemical pathways related to its biological activity, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.

  • Trifluoromethylated Benzaldehydes: Compounds with a trifluoromethyl group attached to a benzaldehyde structure.

Uniqueness: 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group with a piperidine ring and a carboxylic acid group, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.

Properties

IUPAC Name

4-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(5(12)13)1-3-11-4-2-6;/h11H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUIGFFYASTHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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